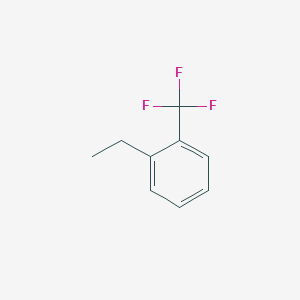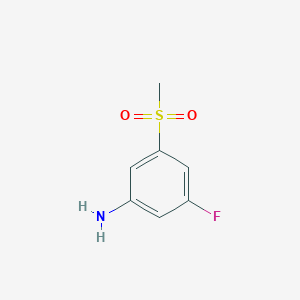![molecular formula C13H19NO B3043201 1-[2-(1-Piperidyl)phenyl]ethanol CAS No. 78648-37-0](/img/structure/B3043201.png)
1-[2-(1-Piperidyl)phenyl]ethanol
説明
1-[2-(1-Piperidyl)phenyl]ethanol, also known as 1-Phenyl-2-(1-piperidinyl)ethanol, is a chemical compound with the linear formula C13H19O1N1 . It is used in various scientific research applications, including drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(C1=CC=CC=C1)CN2CCCCC2 . The InChI key for this compound is WMZSIEGEKUAGJB-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.科学的研究の応用
Synthesis and Molecular Structure
1-[2-(1-Piperidyl)phenyl]ethanol has been a subject of interest in the synthesis and molecular structure studies. For example, a study by Percino et al. (2015) investigated the synthesis of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, using a Knoevenagel condensation reaction. This process yielded a new stable intermediate which was characterized using various techniques including IR, 1H-NMR, and X-ray diffraction, highlighting its potential as a stable intermediate in similar compound syntheses (Percino et al., 2015).
Synthesis and Chemical Properties
The chemical synthesis of compounds similar to this compound has been explored, like the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol by Wang Jin-peng (2013). This research involved optimizing technological parameters such as raw material ratio, reaction time, and temperature, achieving an 88.5% yield of the product (Wang Jin-peng, 2013).
Biochemical Studies and Applications
In biochemical research, compounds like this compound are often explored for their potential applications. For instance, Strashnova et al. (2007) synthesized metal complexes with a similar compound, 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone. These complexes were characterized to determine their molecular and crystal structures, providing insights into their potential applications in fields like coordination chemistry (Strashnova et al., 2007).
Biocatalysis and Green Chemistry
Research by Xiong et al. (2021) and Chen et al. (2019) focuses on the biosynthesis of similar compounds using biocatalysis. These studies aim to develop eco-friendly and efficient methods for producing key chiral intermediates, such as (S)-1-[2-(trifluoromethyl)phenyl]ethanol, which is significant in pharmaceutical synthesis. They highlight the role of medium engineering strategies and the use of novel biocatalysts in enhancing production efficiency and yield (Xiong et al., 2021); (Chen et al., 2019).
Pharmaceutical Research and Development
Research in the pharmaceutical field has also utilized compounds similar to this compound. Large and Smith (1980) synthesized derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols, investigating their beta-adrenoceptor blocking properties. This study provided valuable insights into the structure-activity relationships of these compounds, which are relevant to the development of new medications (Large & Smith, 1980).
作用機序
The mechanism of action for 1-[2-(1-Piperidyl)phenyl]ethanol is not explicitly mentioned in the available resources. Its potential in various scientific research applications such as drug synthesis, catalysis, and material science is noted, but the specific interactions and mechanisms are not detailed.
特性
IUPAC Name |
1-(2-piperidin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDNCDNXOHBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)
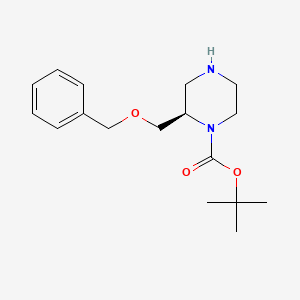
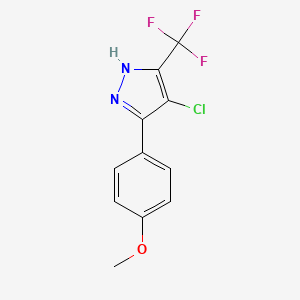

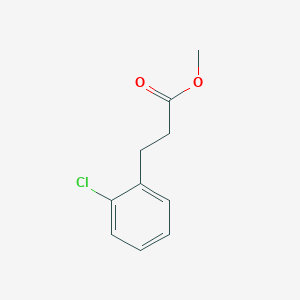

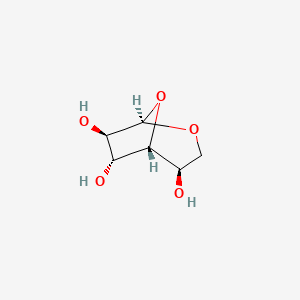
![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)
